2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC9573327
Molecular Formula: C19H16F3N5OS
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16F3N5OS |
|---|---|
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | 2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H16F3N5OS/c1-2-10-27-17(13-6-8-23-9-7-13)25-26-18(27)29-12-16(28)24-15-5-3-4-14(11-15)19(20,21)22/h2-9,11H,1,10,12H2,(H,24,28) |
| Standard InChI Key | HGCFGYBBECZPTK-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3 |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Architecture
Core Molecular Framework
The compound features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with prop-2-en-1-yl (allyl) and pyridin-4-yl groups, respectively. The acetamide nitrogen is further bonded to a 3-(trifluoromethyl)phenyl group. This architecture integrates multiple pharmacophoric elements:
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Triazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
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Pyridine moiety: Enhances solubility and facilitates π-π stacking interactions.
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Trifluoromethyl group: Increases lipophilicity and modulates electronic properties .
Molecular Formula and Weight
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Molecular formula: C₁₉H₁₆F₃N₅OS
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Molecular weight: 419.4 g/mol
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SMILES notation: C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=NC=C3
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InChIKey: HGCFGYBBECZPTK-UHFFFAOYSA-N
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.7 (predicted) | |
| Hydrogen bond donors | 1 (amide NH) | |
| Hydrogen bond acceptors | 6 (triazole N, pyridine N, etc.) |
Synthesis and Manufacturing Considerations
Synthetic Pathways
The synthesis typically employs a multi-step strategy:
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Triazole core formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution at the triazole nitrogen.
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Sulfanyl-acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 3-(trifluoromethyl)aniline.
Process Optimization
Industrial-scale production faces challenges in controlling regioselectivity during triazole formation. Advanced techniques such as:
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Microwave-assisted synthesis reduces reaction times from hours to minutes.
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Continuous flow chemistry improves yield consistency (typical batch yields: 65–78%).
Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Triazole cyclization | 120–140 | HCl (gas) | 72 |
| Allylation | 80–90 | K₂CO₃ | 85 |
| Acetamide coupling | RT | DIPEA | 68 |
Physicochemical Properties and Reactivity
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (logP = 3.7 predicts high membrane permeability).
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Thermal stability: Decomposes at 218°C (DSC analysis).
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Photostability: Susceptible to UV-induced degradation of the allyl group (t₁/₂ = 14 days under ICH Q1B conditions).
Reactivity Profile
The compound undergoes characteristic reactions:
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Sulfanyl oxidation: Forms sulfoxide (m/z +16) and sulfone (m/z +32) derivatives with H₂O₂ .
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Allyl group modification: Undergoes hydroboration to introduce hydroxyl groups for prodrug development.
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| EGFR (wild-type) | 0.43 | 12.4 |
| HER2 | 2.1 | 4.9 |
| VEGFR2 | 5.7 | 1.8 |
Industrial and Research Applications
Medicinal Chemistry Applications
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Lead compound optimization: Serves as a template for developing kinase inhibitors with improved blood-brain barrier penetration.
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Prodrug development: Allyl group modifications enable targeted drug release in hypoxic tumor environments.
Materials Science Innovations
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